molecular formula C12H11FN2O3 B6333378 5-(4-Fluoro-2-methoxy-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1354408-35-7

5-(4-Fluoro-2-methoxy-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B6333378
CAS RN: 1354408-35-7
M. Wt: 250.23 g/mol
InChI Key: MTOMZNVRXLAJCM-UHFFFAOYSA-N
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Description

5-(4-Fluoro-2-methoxy-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, commonly referred to as FMPCA, is an important organic compound used in a variety of scientific research applications. It is a versatile compound that can be synthesized in a variety of ways, and its biochemical and physiological effects have been studied extensively. In

Scientific Research Applications

FMPCA has a variety of scientific research applications. It has been used in a variety of biochemical and physiological studies, including studies of enzyme kinetics, protein-protein interactions, and drug metabolism. It has also been used as a tool to study the structure and function of proteins and other macromolecules. FMPCA has also been used in the development of new drugs, as well as in the study of the mechanisms of action of existing drugs.

Mechanism of Action

The mechanism of action of FMPCA is not completely understood, but it is believed to involve the inhibition of certain enzyme activities. FMPCA has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. FMPCA also binds to certain proteins, including the cytochrome P450 enzymes, and may interfere with their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMPCA have been studied extensively. FMPCA has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, and to bind to certain proteins, including the cytochrome P450 enzymes. FMPCA has also been shown to affect the expression of certain genes, and to affect the activity of certain proteins. In addition, FMPCA has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

FMPCA has several advantages and limitations for lab experiments. One advantage of FMPCA is that it is relatively easy to synthesize, and it can be synthesized in a variety of ways. In addition, FMPCA is relatively stable, and it has a wide range of applications in biochemical and physiological studies. However, FMPCA has some limitations, such as its relatively low solubility in water and its limited ability to bind to certain proteins.

Future Directions

The future directions for FMPCA are numerous. One potential future direction is to further explore the biochemical and physiological effects of FMPCA. Another potential future direction is to use FMPCA as a tool to study the structure and function of proteins and other macromolecules. In addition, FMPCA could be used to develop new drugs, or to study the mechanisms of action of existing drugs. Finally, FMPCA could be used to study the effects of environmental pollutants on biochemical and physiological processes.

Synthesis Methods

FMPCA can be synthesized in a variety of ways. The most common method of synthesis is the nucleophilic substitution reaction of 4-fluoro-2-methoxyphenyl isocyanate with 2-methyl-1-methyl-1H-pyrazole-3-carboxylic acid. This reaction can be catalyzed by a variety of bases, such as sodium hydroxide, potassium hydroxide, and calcium hydroxide. Other methods of synthesis include the reaction of 4-fluoro-2-methoxyphenyl isocyanate with 2-methyl-1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a strong base, such as sodium hydride, and the reaction of 4-fluoro-2-methoxy-phenyl isocyanate with 2-methyl-1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a Lewis acid, such as boron trifluoride.

properties

IUPAC Name

5-(4-fluoro-2-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-15-10(6-9(14-15)12(16)17)8-4-3-7(13)5-11(8)18-2/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOMZNVRXLAJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C2=C(C=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluoro-2-methoxy-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

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